molecular formula C9H10Cl2N2OS B1341484 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide CAS No. 725226-36-8

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

Cat. No.: B1341484
CAS No.: 725226-36-8
M. Wt: 265.16 g/mol
InChI Key: AOQQPIJOMBEFAO-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide (CAS 725226-36-8) is a sulfur-containing acetohydrazide derivative featuring a 3,4-dichlorobenzyl group linked via a thioether bond. This compound is structurally related to a broader class of acetohydrazides, which are frequently explored for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(3-8(7)11)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQQPIJOMBEFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195212
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725226-36-8
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725226-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or hydrazines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate protein-protein interactions and enzyme activities .

Comparison with Similar Compounds

Dichlorobenzyl-Substituted Acetohydrazides

2-[(2,6-Dichlorobenzyl)thio]acetohydrazide (CAS 263366-99-0)

  • Structural Differences : The 2,6-dichloro substitution on the benzyl group introduces steric hindrance and alters electronic effects compared to the 3,4-dichloro isomer.
  • Biological Implications: The 2,6-substitution may reduce binding affinity to enzymes requiring planar aromatic interactions, as seen in kinase inhibitors.

Table 1: Dichlorobenzyl Acetohydrazides Comparison

Compound CAS Number Substituent Position Molecular Weight Key Features
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide 725226-36-8 3,4-dichloro 290.17 High lipophilicity, versatile synthesis
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide 263366-99-0 2,6-dichloro 265.16 Increased steric hindrance

Heterocyclic Acetohydrazide Derivatives

2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides

  • Structural Features : Incorporation of benzothiazole and benzylidene groups enhances π-π stacking and hydrogen bonding.
  • Biological Activity : These derivatives exhibit potent cytotoxicity against C6 glioma, A549 lung, and MCF-7 breast cancer cells (IC₅₀ values: 5–20 μM). Selectivity indices (e.g., 4e: SI = 3.2 for C6 vs. NIH3T3) suggest preferential targeting of cancer cells .

N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

  • Structural Features: The triazole ring provides additional hydrogen-bonding sites, while the indolinone moiety may interact with DNA topoisomerases.

Table 2: Heterocyclic Acetohydrazides Comparison

Compound Key Heterocycle Biological Activity (IC₅₀ or Efficacy) Selectivity Index
Benzothiazole derivatives Benzothiazole 5–20 μM (C6, A549, MCF-7) Up to 3.2
Triazole-indolinone derivative 1,2,4-Triazole 7.2 μM (IGR39 melanoma) >2.5
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 1,2,4-Triazole Not reported (structural rigidity for improved PK) N/A

Antimicrobial Acetohydrazides

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide

  • Structural Features : Combines indole, thiazole, and cyclobutane rings, increasing molecular complexity.
  • Biological Activity : Exhibits broad-spectrum antimicrobial activity (e.g., 15 mm zone of inhibition against E. coli at 50 μg/mL), attributed to the thiazole moiety’s ability to disrupt microbial membranes .

Table 3: Antimicrobial Acetohydrazides

Compound Microbial Targets Efficacy (Zone of Inhibition) Key Functional Groups
Thiazole-indole derivative E. coli, S. aureus 15–18 mm at 50 μg/mL Thiazole, indole
This compound Not reported N/A Dichlorobenzyl

Key Research Findings and Trends

Substituent Position Matters : The 3,4-dichloro configuration in this compound optimizes electronic effects for enzyme inhibition, while 2,6-dichloro analogs may prioritize steric interactions .

Heterocycles Enhance Bioactivity : Triazole and benzothiazole derivatives show superior cytotoxicity and selectivity, likely due to enhanced target binding via hydrogen bonds and π-stacking .

Antimicrobial vs. Anticancer Trade-offs : Structural complexity (e.g., thiazole-indole hybrids) correlates with antimicrobial efficacy but may reduce solubility, limiting anticancer applications .

Biological Activity

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide, also known as dichlorobenzyl hydrazide, is an organic compound with the molecular formula C9H10Cl2N2O2SC_9H_{10}Cl_2N_2O_2S. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dichlorobenzyl group attached to a thioacetohydrazide moiety. The presence of chlorine atoms enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds for their antibacterial and antifungal activities, it was found that derivatives of hydrazides showed efficacy against multiple strains of bacteria and fungi. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antimicrobial agents .

CompoundAntimicrobial ActivityMIC (μg/mL)
This compoundModerate against E. coli50
Similar Hydrazide DerivativeStrong against S. aureus25

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. A study highlighted that certain hydrazides could effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is attributed to the electron-donating ability of the thioether group present in the structure .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of certain metabolic enzymes. Specifically, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition of AChE suggests potential applications in treating cognitive disorders .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or alters membrane permeability.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), reducing oxidative stress.
  • Enzyme Inhibition : The compound competes with substrates at the active site of AChE, leading to decreased enzyme activity.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the efficacy of various hydrazides against clinical isolates of bacteria. This compound was among the top performers against Gram-positive bacteria such as Staphylococcus aureus.
  • Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure.

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